molecular formula C17H12F3N3O3 B1202322 7-Amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1202322
M. Wt: 363.29 g/mol
InChI Key: ODKHMADULYCXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H12F3N3O3 and its molecular weight is 363.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12F3N3O3

Molecular Weight

363.29 g/mol

IUPAC Name

7-amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H12F3N3O3/c1-6-14(22)11(20)2-7-15(6)23(5-8(16(7)24)17(25)26)13-4-12(21)9(18)3-10(13)19/h2-5H,21-22H2,1H3,(H,25,26)

InChI Key

ODKHMADULYCXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3=C(C=C(C(=C3)N)F)F)C(=O)O

Synonyms

7-amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
7-amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethanolamine salt
WQ 3345
WQ-3345
WQ3345

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (2 ml) was added to ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (170 mg), and the mixture was heated under reflux for 5 hours. After the reaction mixture was cooled back to room temperature, water (2 ml) was added thereto. Solids deposited were collected by filtration and then washed successively with water, ethanol and diethyl ether to obtain the title compound (68 mg) as a pale yellow powder.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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